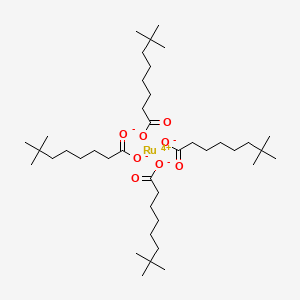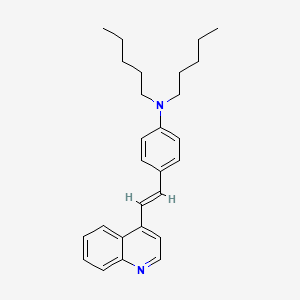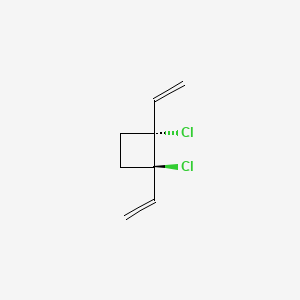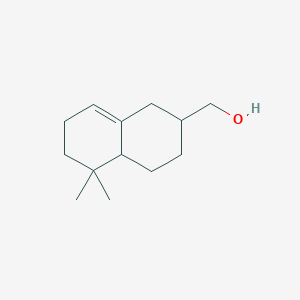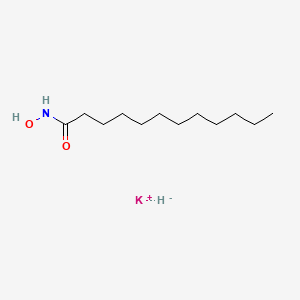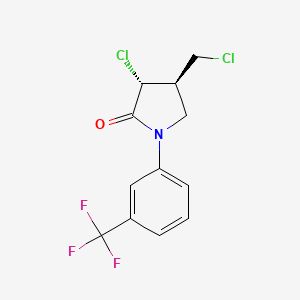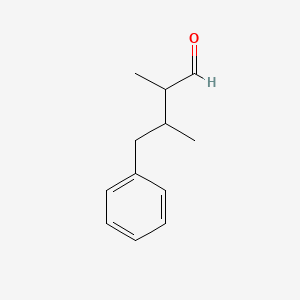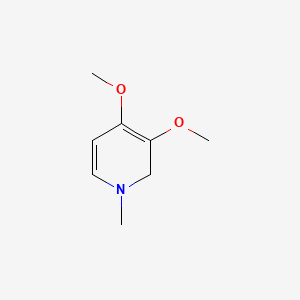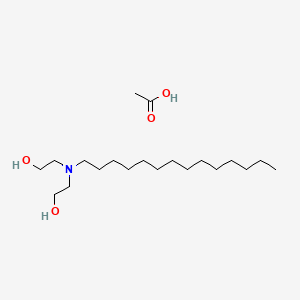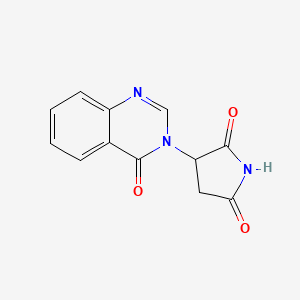
4-Mercapto-1lambda(5)-quinolin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercapto-1lambda(5)-quinolin-1-ol is a sulfur-containing heterocyclic compound. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both a mercapto group (-SH) and a quinolin-1-ol structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-1lambda(5)-quinolin-1-ol typically involves the reaction of a quinoline derivative with a sulfur-containing reagent. One common method is the reaction of 4-chloroquinoline with thiourea, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-Mercapto-1lambda(5)-quinolin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quinoline ring can undergo substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the quinoline ring can produce various substituted quinolines.
Applications De Recherche Scientifique
4-Mercapto-1lambda(5)-quinolin-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Mercapto-1lambda(5)-quinolin-1-ol involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the quinoline ring can interact with nucleic acids and other biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
4-Mercapto-1lambda(5)-quinolin-1-ol can be compared with other sulfur-containing heterocycles such as:
4-Mercapto-1,8-naphthalic anhydride: Similar in having a mercapto group, but with a different ring structure.
4-Mercapto-1-methylpiperidine: Contains a mercapto group and a piperidine ring, differing in the nitrogen-containing ring structure.
4-Mercapto-1,2,3,5,7-penta-azaindene: Another sulfur-containing heterocycle with a different arrangement of nitrogen atoms in the ring.
Propriétés
Numéro CAS |
20872-59-7 |
|---|---|
Formule moléculaire |
C9H7NOS |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-hydroxyquinoline-4-thione |
InChI |
InChI=1S/C9H7NOS/c11-10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6,11H |
Clé InChI |
PKFNVBQOFIFSHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)C=CN2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


